2-((1H-Pyrazol-1-yl)oxy)benzonitrile
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Overview
Description
2-(1H-pyrazol-1-yl)benzonitrile , has the chemical formula C10H7N3. It is a solid compound with a molecular weight of 169.19 g/mol. The IUPAC name reflects its structure: it contains a pyrazole ring and a benzonitrile group .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 2-((1H-Pyrazol-1-yl)oxy)benzonitrile. One common method involves the reaction of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile with an appropriate base, such as potassium hydroxide (KOH), to form the desired compound .
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity: 2-((1H-Pyrazol-1-yl)oxy)benzonitrile can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the pyrazole oxygen serves as a leaving group.
Reduction Reactions: Reduction with suitable reagents can yield different derivatives.
Functionalization: Rhodium(III)-catalyzed C–H bond functionalization with internal alkynes provides a versatile route to alkenylation or indazole products .
Base: KOH or other strong bases for deprotonation.
Reduction Agents: Sodium borohydride (NaBH) or other reducing agents.
Catalysts: Rhodium complexes for C–H functionalization.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1H-Pyrazol-1-yl)oxy)benzonitrile finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery due to its diverse reactivity.
Medicine: Investigated for pharmacological properties.
Industry: May serve as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which 2-((1H-Pyrazol-1-yl)oxy)benzonitrile exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While no direct analogs are mentioned, its unique combination of pyrazole and benzonitrile moieties sets it apart.
Properties
Molecular Formula |
C10H7N3O |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-pyrazol-1-yloxybenzonitrile |
InChI |
InChI=1S/C10H7N3O/c11-8-9-4-1-2-5-10(9)14-13-7-3-6-12-13/h1-7H |
InChI Key |
WWHJZJHDUMSPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)ON2C=CC=N2 |
Origin of Product |
United States |
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